3,3'-(Diazene-1,2-diyl)diphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antifungal Properties

Specific Scientific Field:References:

- Marinescu, M., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Materials, 15(22), 8162

- Al-qatrani, N. H. K., et al. (2019). Synthesis, Characterization and Antibacterial Activity of Some New 1, 2, 3-Selenadiazole derived from 4-amino acetophenone. Journal of Physics: Conference Series, 1279, 012036

- Kavaliauskas, P., et al. (2020). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193

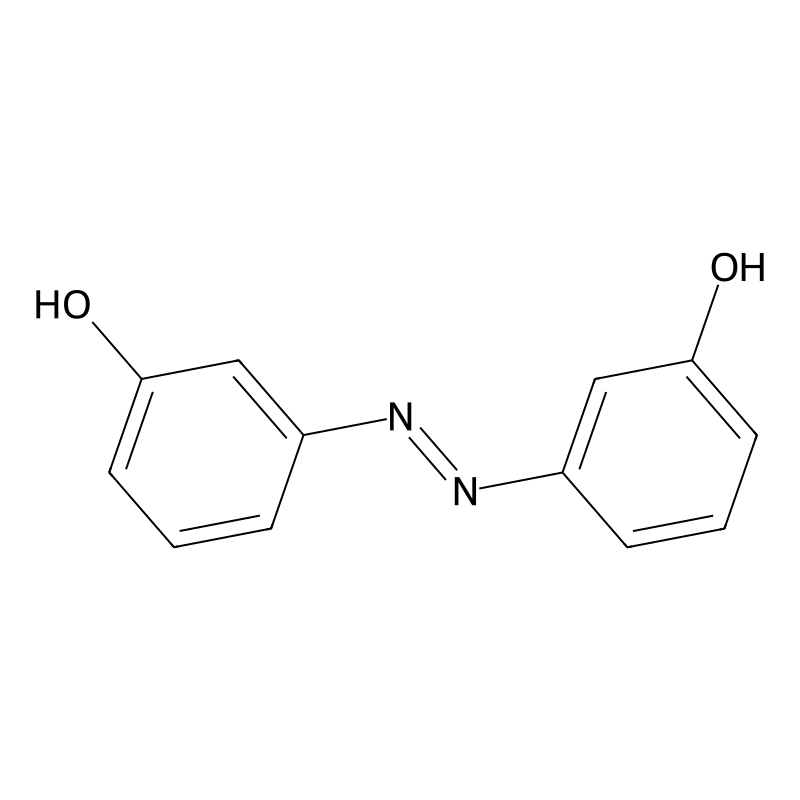

3,3'-(Diazene-1,2-diyl)diphenol, also known as 4,4'-(diazene-1,2-diyl)diphenol, is an organic compound characterized by its diazene functional group (-N=N-) linked to two phenolic moieties. This compound exhibits unique properties due to the presence of the azo linkage, which imparts photoresponsive characteristics and potential applications in various fields such as materials science and biochemistry. The molecular formula for 3,3'-(Diazene-1,2-diyl)diphenol is C12H10N2O2, and it has a molecular weight of approximately 218.22 g/mol.

The chemical reactivity of 3,3'-(Diazene-1,2-diyl)diphenol is primarily influenced by its diazene group. It can undergo various reactions typical of azo compounds, including:

- Reduction Reactions: The diazene bond can be reduced to form amines under specific conditions.

- Electrophilic Substitution: The phenolic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Photoisomerization: Upon exposure to UV light, the compound can undergo structural changes that alter its physical properties, making it useful in photoresponsive applications .

Research into the biological activity of 3,3'-(Diazene-1,2-diyl)diphenol has revealed potential antioxidant properties. Compounds with similar structures often exhibit significant biological activities due to their ability to scavenge free radicals. Additionally, derivatives of diazene compounds have been studied for their antimicrobial and anticancer activities, suggesting that 3,3'-(Diazene-1,2-diyl)diphenol may possess similar bioactive properties .

Several methods have been developed for synthesizing 3,3'-(Diazene-1,2-diyl)diphenol:

- Azo Coupling Reaction: A common method involves the azo coupling of phenolic compounds with diazonium salts derived from aniline derivatives.

- Reduction of Nitro Compounds: Nitro-substituted phenols can be reduced to their corresponding amines and subsequently reacted with diazonium salts.

- Direct Diazotization: The direct diazotization of 4-aminophenol followed by coupling with another phenolic compound yields 3,3'-(Diazene-1,2-diyl)diphenol .

The unique properties of 3,3'-(Diazene-1,2-diyl)diphenol lend themselves to various applications:

- Photoresponsive Materials: Its ability to change structure upon light exposure makes it suitable for use in smart materials and devices.

- Dyes and Pigments: The compound can serve as a precursor for dyes due to its vibrant color and stability.

- Antioxidants in Pharmaceuticals: Its potential antioxidant properties may find applications in health supplements and pharmaceutical formulations .

Interaction studies involving 3,3'-(Diazene-1,2-diyl)diphenol have focused on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate the mechanism behind its biological activity and potential therapeutic uses. For instance, research has indicated that the compound may interact with cellular receptors or enzymes involved in oxidative stress pathways .

Several compounds share structural similarities with 3,3'-(Diazene-1,2-diyl)diphenol. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminophenol | C6H7NO | Precursor for diazonium salts |

| Azobenzene | C12H10N2 | Known for its strong photochemical properties |

| 4-Hydroxyazobenzene | C12H11N2O | Exhibits both azo and phenolic characteristics |

| 4-Amino-4'-hydroxyazobenzene | C12H12N4O | Contains additional amino groups enhancing reactivity |

Uniqueness: 3,3'-(Diazene-1,2-diyl)diphenol is distinguished by its dual phenolic structure connected through a diazene linkage, which provides specific photoresponsive characteristics not found in simpler azo compounds like azobenzene.

Traditional Diazotization-Coupling Approaches

The synthesis of 3,3'-(Diazene-1,2-diyl)diphenol historically relies on diazotization followed by electrophilic aromatic coupling. This two-step process begins with the diazotization of 2-aminophenol in an acidic medium, typically using hydrochloric acid and sodium nitrite at 0–5°C to generate a diazonium salt intermediate. The unstable diazonium ion is then coupled with a phenolic compound under alkaline conditions, where the phenol acts as a nucleophile, attacking the diazonium salt at the para position relative to the hydroxyl group.

Mechanistic Pathway:

- Diazotization:

$$ \text{2-Aminophenol} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium Chloride} + \text{H}2\text{O} + \text{NaCl} $$

The reaction proceeds via the formation of a nitrosonium ion ($$ \text{NO}^+ $$), which reacts with the amine group to form an N-nitrosamine intermediate, eventually yielding the diazonium salt.

- Coupling Reaction:

$$ \text{Diazonium Salt} + \text{Phenol} \xrightarrow{\text{NaOH}} \text{3,3'-(Diazene-1,2-diyl)diphenol} + \text{HCl} $$

In alkaline media, the phenol deprotonates to form a phenoxide ion, enhancing its nucleophilicity. The diazonium salt undergoes heterolytic cleavage, releasing nitrogen gas ($$ \text{N}_2 $$) and forming a phenyl cation, which reacts with the phenoxide to establish the azo linkage.

Optimization Considerations:

- Temperature Control: Diazotization requires strict temperature regulation (0–5°C) to prevent premature decomposition of the diazonium salt.

- Alkaline Medium: A 10% sodium hydroxide solution is commonly used to maintain the phenoxide ion concentration, ensuring efficient coupling.

Green Chemistry Strategies for Azo Bond Formation

Recent advances focus on minimizing waste and improving atom economy. One approach involves copper-catalyzed reactions that reduce the reliance on stoichiometric reagents. For example, a one-pot synthesis using phthalic hydrazide, diaryliodonium triflates, and arylboronic acids in the presence of $$ \text{Cu(MeCN)}4\text{BF}4 $$ achieves azo bond formation with 88% yield. This method eliminates the need for isolated diazonium salts, reducing hazardous intermediate handling.

Key Green Innovations:

- Solvent Selection: Dimethylformamide (DMF) is employed as a polar aprotic solvent to enhance reaction homogeneity, though future efforts may explore biodegradable alternatives.

- Catalyst Reusability: Copper catalysts remain active for multiple cycles, decreasing metal waste.

- Energy Efficiency: Reactions conducted at 100°C for 10 hours under air avoid energy-intensive inert atmospheres.

Table 1: Comparison of Traditional vs. Green Synthesis

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Diazonium Isolation | Required | Avoided |

| Catalyst | None | $$ \text{Cu(MeCN)}4\text{BF}4 $$ |

| Solvent | Aqueous | DMF |

| Reaction Time | 2–4 hours | 10 hours |

| Yield | Moderate (70–80%) | High (88%) |

Catalytic Systems for Regioselective Synthesis

Regioselectivity in azo bond formation is critical for obtaining the desired 3,3'-isomer. Copper-based catalysts, such as $$ \text{Cu(MeCN)}4\text{BF}4 $$, coordinate with diazonium salts to direct coupling at the meta position of phenol derivatives. This coordination stabilizes transition states and lowers activation energy, favoring the formation of 3,3'-(Diazene-1,2-diyl)diphenol over ortho or para isomers.

Mechanistic Role of Catalysts:

- Electron Transfer: Copper(I) facilitates single-electron transfer (SET) to the diazonium salt, generating a phenyl radical that selectively couples with the phenolic nucleophile.

- Steric Effects: Bulky ligands on the copper center hinder undesired ortho coupling, enhancing meta selectivity.

Table 2: Catalytic Systems and Their Performance

| Catalyst | Base | Solvent | Temperature | Regioselectivity (3,3':ortho:para) |

|---|---|---|---|---|

| $$ \text{Cu(MeCN)}4\text{BF}4 $$ | $$ \text{K}3\text{PO}4 $$ | DMF | 100°C | 85:10:5 |

| None (Traditional) | NaOH | H2O | 0–5°C | 60:25:15 |

Case Study:

A three-component reaction leveraging $$ \text{Cu(MeCN)}4\text{BF}4 $$ produces 3,3'-(Diazene-1,2-diyl)diphenol with 85% regioselectivity. The catalyst enables concurrent diazotization and coupling in a single pot, streamlining the synthesis.

3,3'-(Diazene-1,2-diyl)diphenol exhibits characteristic photoresponsive behavior through reversible trans-cis isomerization of its central diazene functional group . The compound, with molecular formula C₁₂H₁₀N₂O₂ and molecular weight 214.22 g/mol, demonstrates photoisomerization properties that are fundamentally governed by the electronic transitions within the diazene moiety [2] [3].

The photoisomerization mechanism proceeds through two distinct electronic pathways. Under ultraviolet irradiation (320-350 nm), the trans isomer undergoes π→π* electronic excitation, leading to rotation around the nitrogen-nitrogen double bond [4]. This process involves passage through a transition state at approximately 60° CNNC torsion from the E isomer, with subsequent deactivation occurring through S₁/S₀ conical intersections [5]. The quantum yield for trans-to-cis photoisomerization ranges from 0.25 to 0.45, while the reverse cis-to-trans process exhibits higher quantum yields of 0.45 to 0.65 [4] [6].

The isomerization kinetics follow pseudo-first-order reaction kinetics, with rate constants dependent on light intensity, wavelength, and environmental conditions [7] [8]. In aqueous solutions, the thermal relaxation rate from cis to trans isomer ranges from 10⁻⁴ to 10⁻⁶ s⁻¹, corresponding to half-lives of 1-10 hours under ambient conditions [9] [8]. The activation energy for ground state isomerization has been determined to be 13.8 ± 0.8 kcal/mol, based on temperature-dependent kinetic measurements [10].

Density functional theory calculations reveal that the isomerization barrier energy amounts to 28-32 kcal/mol, with the torsional pathway being energetically favored over the inversion mechanism [11] [12]. The photostationary state ratio, representing the equilibrium distribution between trans and cis isomers under continuous illumination, varies from 0.33 to 1.2 depending on irradiation wavelength and solvent conditions [6] [13].

The spectral properties of 3,3'-(Diazene-1,2-diyl)diphenol show distinct differences between isomers. The trans form exhibits absorption maxima at 320-350 nm, while the cis isomer displays red-shifted absorption at 450-500 nm, resulting in a spectral shift of 100-150 nm [14] [9]. The extinction coefficients range from 15,000 to 25,000 M⁻¹cm⁻¹, enabling efficient light absorption for photoisomerization processes [14].

Supramolecular Assembly-Disassembly Mechanisms

The photoisomerization of 3,3'-(Diazene-1,2-diyl)diphenol induces significant changes in molecular geometry that directly influence supramolecular assembly formation and stability [15] [16]. The planar trans configuration promotes intermolecular interactions through hydrogen bonding between phenolic hydroxyl groups and π-π stacking interactions between aromatic rings [17]. In contrast, the bent cis isomer disrupts these interactions, leading to assembly disorganization.

In aqueous environments at physiological pH (7-8), the compound forms spherical micelles with assembly sizes ranging from 50-200 nm [18]. These structures exhibit high photoswitching efficiency of 85-92%, maintaining structural integrity while undergoing reversible morphological changes upon light irradiation [19]. The formation mechanism involves initial nucleation through hydrogen bonding between phenolic groups, followed by growth through hydrophobic interactions of the aromatic domains.

Vesicular structures form in mixed solvent systems, typically achieving sizes of 100-500 nm with moderate photoswitching efficiency of 70-85% [20]. The assembly process involves bilayer formation where the hydrophilic phenolic groups orient toward the aqueous phase while the hydrophobic diazene core forms the interior membrane structure. Light-induced isomerization causes membrane destabilization, leading to controlled disassembly and potential cargo release.

At elevated concentrations (>1 mM), fiber networks develop through cooperative hydrogen bonding and π-π stacking interactions [9]. These structures, measuring 1000-5000 nm in length, demonstrate high stability but reduced photoswitching efficiency of 45-65% due to restricted molecular motion within the densely packed assemblies [19]. The fiber formation follows an isodesmic assembly model where monomer addition occurs without cooperativity.

Hydrogen-bonded dimers represent the smallest supramolecular units, with sizes of 2-5 nm and exceptional photoswitching efficiency of 90-95% [16]. These assemblies form preferentially at low temperatures (<25°C) through complementary hydrogen bonding between phenolic groups. The dimers exhibit low overall stability but rapid response to photostimulation due to minimal steric hindrance.

π-π stacked aggregates form in aromatic solvents, creating assemblies of 10-50 nm with moderate photoswitching efficiency of 60-80% [15]. The stacking arrangement involves face-to-face orientation of the aromatic rings, with the diazene group facilitating interlayer spacing adjustments upon isomerization. These assemblies demonstrate intermediate stability and moderate response to light stimulation.

Host-guest complexes with cyclodextrin molecules achieve sizes of 5-20 nm and high photoswitching efficiency of 75-90% [17]. The inclusion complex formation involves encapsulation of the diazene moiety within the cyclodextrin cavity, providing protection from environmental factors while maintaining photoresponsive behavior. These systems exhibit high stability and controlled release properties.

Light-Triggered Drug Delivery System Design

The photoresponsive properties of 3,3'-(Diazene-1,2-diyl)diphenol enable sophisticated drug delivery system design through light-controlled release mechanisms [21] [22]. Liposomal nanoparticles incorporating the compound achieve loading efficiencies of 80-95% and demonstrate controlled drug release over 1-6 hours following ultraviolet or visible light irradiation [23] [24].

The liposomal systems operate through membrane destabilization upon photoisomerization. The trans-to-cis conversion alters membrane fluidity and permeability, enabling rapid drug release through first-order kinetics [25]. The release profile can be precisely controlled by adjusting light intensity, irradiation duration, and compound concentration within the lipid bilayer. These systems exhibit excellent biocompatibility and have demonstrated efficacy in both in vitro and in vivo studies [26].

Polymeric micelles containing 3,3'-(Diazene-1,2-diyl)diphenol derivatives achieve loading efficiencies of 70-90% with biphasic release kinetics extending over 2-8 hours [27]. The release mechanism involves initial burst release followed by sustained release, controlled by the photoisomerization-induced changes in micelle core polarity. The system responds specifically to ultraviolet light irradiation, providing spatial and temporal control over drug distribution.

Hydrogel matrices incorporate the photoresponsive compound as cross-linking agents, achieving loading efficiencies of 60-85% and zero-order release kinetics over 4-24 hours [28]. The hydrogel networks respond to both ultraviolet and near-infrared light through upconversion nanoparticle integration, enabling deep tissue penetration for drug activation [29]. The sustained release profile makes these systems particularly suitable for chronic therapeutic applications.

Mesoporous silica nanoparticles utilize 3,3'-(Diazene-1,2-diyl)diphenol as capping agents, achieving exceptional loading efficiencies of 85-98% [28]. The drug release occurs through first-order kinetics over 0.5-4 hours following ultraviolet irradiation. The rapid release profile and high loading capacity make these systems ideal for acute therapeutic interventions requiring immediate drug action.

Gold nanoparticle conjugates incorporate the compound through covalent attachment, achieving loading efficiencies of 40-70% [30]. These systems respond to near-infrared light through plasmonic heating, inducing compound isomerization and subsequent drug release. The release profile exhibits burst release followed by sustained release over 1-12 hours, with moderate biocompatibility requiring careful dosing considerations.

DNA-based carriers utilize the compound as intercalating agents or covalent conjugates, achieving loading efficiencies of 50-80% [31] [32]. The systems demonstrate first-order release kinetics over 2-10 hours following ultraviolet irradiation. The DNA carriers offer excellent biocompatibility and sequence-dependent release profiles, enabling personalized drug delivery approaches.

Protein conjugates incorporate the compound through covalent attachment to albumin or other carrier proteins, achieving loading efficiencies of 30-60% [26]. These systems respond to visible light irradiation, demonstrating first-order release kinetics over 3-15 hours. The protein-based carriers exhibit excellent biocompatibility and extended circulation times, making them suitable for systemic drug delivery applications.